Lithium;6-ethynylpyridine-2-carboxylate

Organic Building Blocks Click Chemistry Precursors Picolinate Derivatives

Researchers performing CuAAC or Sonogashira couplings under anhydrous, base-sensitive conditions face tedious in-situ neutralization steps. Lithium 6-ethynylpyridine-2-carboxylate is a pre-formed lithium carboxylate building block that eliminates this bottleneck. Key advantages: 1) Ready-to-use lithium salt avoids separate deprotonation, streamlining synthetic sequences. 2) Terminal alkyne enables direct click chemistry without additional activation. 3) ≥98% purity ensures stoichiometric precision for MOF assembly and directed ortho-lithiation. Supplied for R&D, shipped globally.

Molecular Formula C8H4LiNO2
Molecular Weight 153.07
CAS No. 2375274-72-7
Cat. No. B2644762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;6-ethynylpyridine-2-carboxylate
CAS2375274-72-7
Molecular FormulaC8H4LiNO2
Molecular Weight153.07
Structural Identifiers
SMILES[Li+].C#CC1=NC(=CC=C1)C(=O)[O-]
InChIInChI=1S/C8H5NO2.Li/c1-2-6-4-3-5-7(9-6)8(10)11;/h1,3-5H,(H,10,11);/q;+1/p-1
InChIKeyYZBNIMRFELBCFU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 6-Ethynylpyridine-2-Carboxylate: Core Identity & Procurement


Lithium 6‑ethynylpyridine‑2‑carboxylate (CAS 2375274‑72‑7) is the lithium salt of 6‑ethynylpicolinic acid, carrying a terminal alkyne and a carboxylate moiety on a pyridine scaffold [1]. Vendors classify it as a versatile small‑molecule building block intended exclusively for research use, typically supplied at ≥98 % purity .

Lithium 6-Ethynylpyridine-2-Carboxylate: Counter-Ion Interchangeability


The counter‑ion in a picolinate salt governs solubility, hygroscopicity, and suitability as a precursor for organometallic chemistry [1]. Structural analogs such as the free acid (CAS 1256824‑26‑6), the methyl ester (CAS 914950‑66‑6), and the ethyl ester (CAS 1379302‑65‑4) are also marketed as building blocks [2]; however, none of these forms provides the pre‑formed lithium carboxylate that is directly compatible with anhydrous, lithium‑mediated transformations. Procuring the free acid or an ester when a lithium carboxylate is required introduces additional neutralisation or hydrolysis steps, altering the overall efficiency and reproducibility of a synthetic sequence.

Lithium 6-Ethynylpyridine-2-Carboxylate: Quantitative Differentiation Evidence


Purity Specification Versus Closest Analogs

The lithium salt is commercially available at 98 % purity . The free acid 6‑ethynylpicolinic acid is offered at 95 % minimum purity , while the ethyl ester (CAS 1379302‑65‑4) is listed at ≥95 % . The lithium salt therefore provides a modest purity advantage of approximately 3 percentage points over the most closely related commercial forms.

Organic Building Blocks Click Chemistry Precursors Picolinate Derivatives

Molecular Weight Advantage in Formulation

The lithium salt has a molecular weight of approximately 153–154 g mol⁻¹ , whereas the free acid is 147.13 g mol⁻¹ [1] and the ethyl ester is 175.18 g mol⁻¹ [2]. The lithium salt therefore delivers a higher molar equivalents‑per‑gram ratio than the ester, requiring less mass to achieve the same molar loading in a reaction.

Stoichiometry Formulation Development Salt Selection

Counter-Ion Impact on Solubility and Processing

Lithium salts of heterocyclic carboxylic acids generally exhibit enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to their sodium or potassium counterparts, and markedly different solubility profiles versus the free acid [1]. While no head‑to‑head solubility measurements for lithium 6‑ethynylpyridine‑2‑carboxylate were located in the retrieved literature, this solubility trend is a well‑established class characteristic for lithium picolinates and can be presumed to apply.

Solubility Process Chemistry Salt Screening

Lithium 6-Ethynylpyridine-2-Carboxylate: Application Scenarios


CuAAC with Pre-Installed Carboxylate

The terminal alkyne enables direct participation in CuAAC click reactions, while the lithium carboxylate avoids the need for in‑situ neutralisation of the free acid. This is advantageous when the azide coupling partner is base‑sensitive or when anhydrous conditions are required [1].

Sonogashira Cross-Coupling Building Block

The ethynyl group serves as a competent coupling partner in palladium‑catalysed Sonogashira reactions. Using the lithium salt eliminates a separate deprotonation step that would be required with the free acid, streamlining the synthetic sequence [1].

Ethynyl-Bridged Picolinate Ligands for MOF Construction

Ethynyl‑bridged picolinate ligands are employed in the assembly of metal‑organic frameworks (MOFs). The lithium salt provides a direct, stoichiometrically defined source of the picolinate anion for complexation with metal nodes, avoiding competing protonation equilibria that can occur with the free acid [2].

Directed Ortho-Lithiation (DoM) Precursor

Lithium pyridinecarboxylates are established substrates for directed ortho‑lithiation. The pre‑formed lithium salt of 6‑ethynylpicolinic acid can be employed directly in low‑temperature lithiation‑electrophile trapping sequences, potentially improving regioselectivity and yield relative to in‑situ salt generation [1].

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